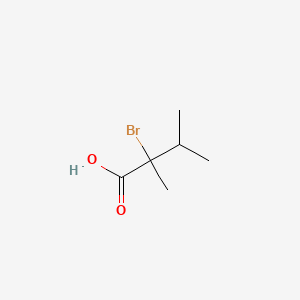![molecular formula C19H30N2O3S2 B2761120 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380144-68-1](/img/structure/B2761120.png)
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and spread of cancer cells, and has the potential to be used as a targeted therapy for certain types of cancer.
Wirkmechanismus
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide works by inhibiting the activity of certain enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the growth and survival of cancer cells. By blocking these enzymes, 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide can prevent the activation of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the size of tumors in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in lab experiments is its specificity for BTK and ITK, which allows for targeted inhibition of these enzymes. This can help to reduce off-target effects and improve the accuracy of experimental results. However, one limitation of using 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for the development and use of 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to treatment with 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. This could help to identify patients who are most likely to benefit from the drug and improve patient outcomes. Another area of focus is the development of combination therapies that include 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide and other targeted therapies or immunotherapies. This could help to improve the efficacy of treatment and reduce the risk of drug resistance. Finally, there is ongoing research into the use of 2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and viral infections.
Synthesemethoden
2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 2,4,5-trimethylbenzenesulfonyl chloride, which is then reacted with morpholine to form 2,4,5-trimethyl-N-(4-morpholin-4-yl)benzenesulfonamide. This compound is then reacted with 4-(chloromethyl)thiophene to form 2,4,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, which is the final product.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-15-12-17(3)18(13-16(15)2)26(22,23)20-14-19(4-10-25-11-5-19)21-6-8-24-9-7-21/h12-13,20H,4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOGULHWVUFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

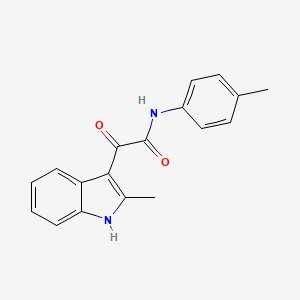
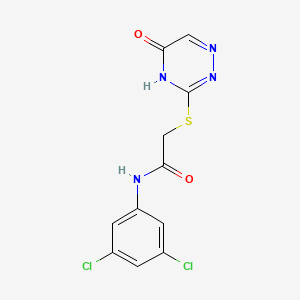
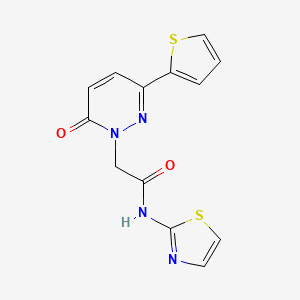
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)
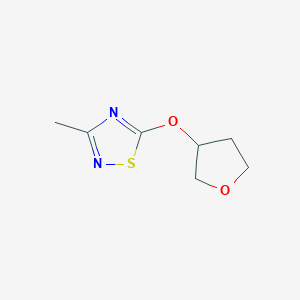

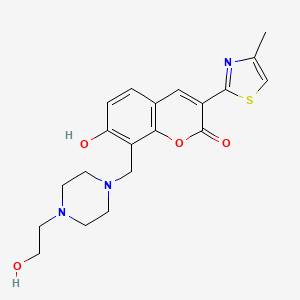
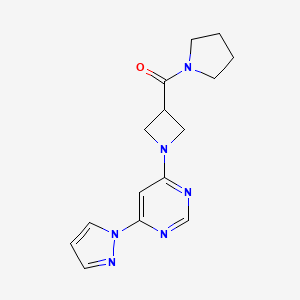
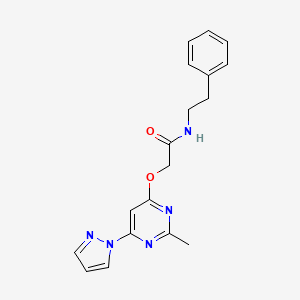
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)
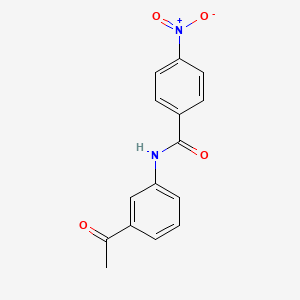
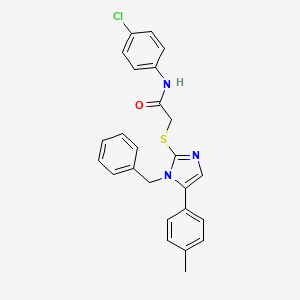
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)
